molecular formula C16H13F3N4O2 B2598909 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide CAS No. 2034480-00-5

2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide

Cat. No.: B2598909
CAS No.: 2034480-00-5
M. Wt: 350.301
InChI Key: JCTXWMBSTQISOJ-UHFFFAOYSA-N
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Description

2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Mechanism of Action

Mode of Action

The mode of action of 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide The compound’s interaction with its targets and the resulting changes are subject to further investigation .

Biochemical Pathways

The biochemical pathways affected by This compound More detailed studies are needed to elucidate these pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Further pharmacokinetic studies are needed to determine these properties .

Result of Action

The molecular and cellular effects of the action of This compound Additional research is necessary to describe these effects .

Biochemical Analysis

Biochemical Properties

This compound interacts with various biomolecules. It is a highly selective antagonist of ERβ, possessing 36-fold selectivity for ERβ over ERα . It has been used in scientific research to study the function of this receptor .

Cellular Effects

2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide has significant effects on various types of cells. For instance, it has been found to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules. As a silent antagonist of ERβ, it blocks the augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c1-10(25-12-5-3-2-4-6-12)15(24)21-11-8-20-14-7-13(16(17,18)19)22-23(14)9-11/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTXWMBSTQISOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN2C(=CC(=N2)C(F)(F)F)N=C1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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